Tralomethrin-d5 chemical structure and molecular weight
Tralomethrin-d5 chemical structure and molecular weight
An In-Depth Technical Guide to Tralomethrin-d5: Structure, Properties, and Analytical Applications
Introduction
Tralomethrin is a potent, non-systemic synthetic insecticide belonging to the Type II pyrethroid class, distinguished by the presence of an α-cyano group that confers high neurotoxicity to target insect species.[1][2] It functions by disrupting the nervous system, specifically by modulating the kinetics of voltage-gated sodium channels in neuronal membranes, leading to paralysis and death.[3][4] While effective for pest control, its presence in environmental and biological matrices necessitates highly accurate and sensitive analytical methods for monitoring and risk assessment.
This guide provides a detailed technical overview of Tralomethrin-d5, the deuterium-labeled stable isotope of Tralomethrin. The incorporation of five deuterium atoms onto the phenoxybenzyl moiety makes Tralomethrin-d5 an indispensable tool for researchers.[5] It serves as an ideal internal standard for quantitative analysis by isotope dilution mass spectrometry, a gold-standard technique that corrects for analytical variability and matrix-induced interference. We will explore its core chemical structure, the rationale behind its use, and the critical analytical methodologies required for its application, particularly addressing the inherent challenges of analyzing its parent compound.
Section 1: Core Chemical Identity and Structure
Tralomethrin-d5 is structurally identical to Tralomethrin, with the exception of the isotopic substitution of five hydrogen atoms with deuterium on the phenoxy ring. This substitution is designed to be in a metabolically stable position to prevent loss or exchange of the label during biological or analytical processes.[6] The parent molecule possesses multiple stereocenters, resulting in a mixture of stereoisomers.[3]
The fundamental properties of Tralomethrin-d5 are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₂₂H₁₄D₅Br₄NO₃ | [5][7] |
| Molecular Weight | 670.04 g/mol | [5][7] |
| Alternate Name | 2,2-Dimethyl-3-(1,2,2,2-tetrabromoethyl)cyclopropanecarboxylic Acid Cyano(3-phenoxyphenyl-d5)methyl Ester | [7] |
| Parent CAS Number | 66841-25-6 | [2][4][8] |
| SMILES (Isotopic) | O=C(C1C(C)(C)C1C(C(Br)(Br)Br)Br)OC(C#N)C2=CC(OC3=C([2H])C([2H])=C([2H])C([2H])=C3[2H])=CC=C2 | [5] |
Section 2: The Critical Role of Isotopic Labeling in Quantitative Analysis
The primary function of Tralomethrin-d5 is to serve as an internal standard in isotope dilution mass spectrometry. This analytical strategy is paramount for achieving the highest levels of accuracy and precision in complex sample matrices such as blood, urine, soil, or food products.[9]
The Principle of Isotope Dilution: The technique involves adding a known quantity of the stable isotope-labeled (SIL) standard (Tralomethrin-d5) to a sample prior to any extraction or cleanup steps. The SIL standard is chemically identical to the target analyte (Tralomethrin) and therefore behaves identically during sample preparation and chromatographic separation. Any loss of analyte during the workflow will be accompanied by a proportional loss of the SIL standard.
Mass spectrometry can readily distinguish between the analyte and the standard based on their mass-to-charge ratio (m/z) difference. The ratio of the analyte's signal to the internal standard's signal is then used for quantification. This ratiometric approach effectively cancels out variations in extraction efficiency, sample volume, and instrument response, ensuring a self-validating system that enhances the trustworthiness of the results.
Section 3: Authoritative Analytical Methodology: Overcoming the GC-MS Challenge
A pivotal consideration in the analysis of Tralomethrin is its thermal instability. This property renders traditional Gas Chromatography (GC) methods problematic and often misleading.
The GC vs. LC-MS/MS Dilemma: Under the high-temperature conditions of a standard GC injector port (typically ~250°C), Tralomethrin undergoes rapid and reproducible debromination, transforming into deltamethrin.[10][11][12] Consequently, any analysis by GC will measure a signal corresponding to deltamethrin, making it impossible to differentiate between the two insecticides or accurately quantify Tralomethrin itself.[11][12]
Therefore, methodologies that do not require high-temperature vaporization are essential. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the authoritative and preferred technique for the specific and accurate determination of Tralomethrin.[13] It allows for the separation and distinct quantification of Tralomethrin, its diastereomers, and deltamethrin within the same analysis.[11][13]
Experimental Protocol: Quantification of Tralomethrin in Water by Isotope Dilution LC-MS/MS
This protocol describes a robust workflow for the analysis of Tralomethrin in environmental water samples, a common application for pyrethroid monitoring.[14]
1. Sample Preparation and Fortification:
-
Collect a 500 mL water sample in an amber glass bottle.[14]
-
Add a precise volume of a known concentration of Tralomethrin-d5 solution (e.g., 10 ng) to the sample to act as the internal standard.
-
Thoroughly mix the sample to ensure homogeneity.
2. Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., C18) with methanol followed by deionized water.
-
Pass the entire fortified water sample through the SPE cartridge at a controlled flow rate. Pyrethroids will be retained on the solid phase.[14]
-
Wash the cartridge with a water/methanol mixture to remove polar interferences.
-
Dry the cartridge thoroughly under a stream of nitrogen.
-
Elute the retained Tralomethrin and Tralomethrin-d5 from the cartridge using an appropriate organic solvent, such as ethyl acetate or dichloromethane.
3. Sample Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, precise volume (e.g., 200 µL) of the initial LC mobile phase (e.g., 50:50 acetonitrile:water).
-
Transfer the final extract to an autosampler vial for analysis.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for both Tralomethrin and Tralomethrin-d5 are monitored for highly selective quantification.
-
Analytical Workflow Diagram
Caption: Isotope dilution workflow for Tralomethrin analysis.
Section 4: Applications in Scientific Research and Development
The use of Tralomethrin-d5 is crucial across several scientific domains, reflecting the broader importance of SIL standards in modern analytical science.
-
Environmental Monitoring: Tralomethrin-d5 is essential for accurately quantifying pesticide residues in surface water, sediment, and soil.[14][15] This data is vital for ecological risk assessments and regulatory compliance.
-
Food Safety and Agriculture: It enables the reliable measurement of Tralomethrin residues in crops and food products, ensuring consumer safety and adherence to Maximum Residue Limits (MRLs).[10]
-
Toxicology and Drug Development: The principles demonstrated by the use of Tralomethrin-d5 are directly applicable to the pharmaceutical industry. In drug development, SIL analogues of drug candidates are synthesized to conduct pharmacokinetic (PK) and Absorption, Distribution, Metabolism, and Excretion (ADME) studies.[6][16] These studies track how a drug is processed by the body, which is a critical step in evaluating its safety and efficacy.[17]
Conclusion
Tralomethrin-d5 is more than just a labeled molecule; it is a critical enabling tool for generating high-fidelity analytical data. Its chemical structure, with a stable deuterium label, and its molecular weight are precisely defined for its role as an internal standard. By facilitating the robust and accurate quantification of its parent insecticide, particularly through LC-MS/MS methods that circumvent the compound's inherent thermal instability, Tralomethrin-d5 provides researchers, regulators, and drug development professionals with the confidence needed to make informed scientific decisions. Its application underscores the indispensable role of stable isotope dilution techniques in modern analytical chemistry for ensuring safety, efficacy, and environmental stewardship.
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